molecular formula C19H18N2O3 B2992116 3-isobutyramido-N-phenylbenzofuran-2-carboxamide CAS No. 862829-60-5

3-isobutyramido-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2992116
CAS No.: 862829-60-5
M. Wt: 322.364
InChI Key: YYKMFJNCGRXISJ-UHFFFAOYSA-N
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Description

3-Isobutyramido-N-phenylbenzofuran-2-carboxamide is a benzofuran derivative characterized by a bicyclic benzofuran core substituted at position 3 with an isobutyramido group (-NHCOC(CH₃)₂) and at position 2 with an N-phenylcarboxamide moiety (-CONHC₆H₅). This compound is of interest due to its structural complexity, which combines aromatic, amide, and branched alkyl functionalities.

Properties

IUPAC Name

3-(2-methylpropanoylamino)-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12(2)18(22)21-16-14-10-6-7-11-15(14)24-17(16)19(23)20-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKMFJNCGRXISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyramido-N-phenylbenzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .

Industrial Production Methods

the high efficiency and modularity of the synthetic strategy mentioned above make it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Chemical Reactions Analysis

Types of Reactions

3-isobutyramido-N-phenylbenzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C–H arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, C–H arylation reactions typically result in the formation of C3-arylated benzofuran derivatives, while oxidation and reduction reactions yield corresponding oxidized or reduced products .

Scientific Research Applications

3-isobutyramido-N-phenylbenzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of structurally diverse benzofuran derivatives for small molecule screening campaigns.

    Biology: Benzofuran derivatives, including this compound, have shown antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development.

    Industry: The compound is used in materials science and catalysis due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-isobutyramido-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various biological targets, leading to its antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Structure Variations
  • 3-Chloro-N-Phenyl-Phthalimide ():
    • Core : Phthalimide (isoindole-1,3-dione) vs. benzofuran.
    • Substituents : Chloro (-Cl) at position 3 vs. isobutyramido (-NHCOC(CH₃)₂).
    • Key Differences : The phthalimide core is more electron-deficient due to the two adjacent carbonyl groups, while the benzofuran core in the target compound offers aromaticity with a single oxygen heteroatom. The chloro group in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, whereas the isobutyramido group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may improve binding to biological targets .
Functional Group Variations
  • N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide (): Functional Groups: Hydroxamic acid (-CONHOH) vs. carboxamide (-CONHPh). Key Differences: Hydroxamic acids are known for metal-chelating and antioxidant properties, while the carboxamide group in the target compound may prioritize hydrogen bonding and metabolic stability. The isobutyramido group further differentiates the target compound by introducing a branched alkyl chain, which could enhance membrane permeability compared to the planar hydroxamic acid derivatives .
Benzofuran-Based Analogues
  • 3-(2-([1,1'-Biphenyl]-4-yl)Acetamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide (): Substituents: Biphenylacetamido (-NHCOCH₂C₆H₄-C₆H₅) and 3-fluorophenyl (-C₆H₄F) vs. isobutyramido and phenyl. In contrast, the target compound’s isobutyramido group may improve solubility in nonpolar solvents, and the unsubstituted phenyl carboxamide offers simpler synthetic accessibility .

Biological Activity

3-Isobutyramido-N-phenylbenzofuran-2-carboxamide is a derivative of benzofuran that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzofuran core with an isobutyramido group and a phenyl substituent, which are critical for its biological activity. The synthesis of related benzofuran derivatives has been documented, emphasizing the importance of structural modifications in enhancing bioactivity.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, a study reported that various carboxamide derivatives showed potent antifungal activity against multiple strains, suggesting that modifications in the benzofuran structure can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundActivity TypeMIC (μg/mL)Reference
This compoundAntifungal230
N-phenylbenzofuran-2-carboxamideAntibacterial265
N-(3,4-substituted phenyl)benzofuran-2-carboxamideAntifungal280

Anti-Cancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. In vitro assays demonstrated that certain derivatives significantly reduced cell viability in various cancer cell lines, including HepG2 and MCF-7. For example, compounds similar to this compound exhibited cell viability rates as low as 33% at specific concentrations, indicating strong anti-cancer activity .

Table 2: Anti-Cancer Activity of Benzofuran Derivatives

CompoundCell Line% Cell ViabilityReference
This compoundHepG233.29
N-phenylbenzofuran-2-carboxamideMCF-739.22
Carbamothioyl-furan-2-carboxamide derivativesHuh-745.09

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or modulate protein interactions. For instance, related compounds have been identified as potent inhibitors of Sortase A (Srt A), an enzyme critical for bacterial virulence . Molecular docking studies suggest that these compounds bind effectively to the active sites of target enzymes, disrupting their function.

Case Studies

  • Sortase A Inhibition : A study synthesized several benzofuran derivatives and evaluated their inhibitory effects on Srt A, finding that specific structural features were essential for activity. The most potent inhibitor displayed an IC50 value of 30.8 μM, highlighting the potential for developing new antimicrobial agents based on this scaffold .
  • Amyloid-Beta Modulation : Another investigation focused on N-phenylbenzofuran derivatives as modulators of amyloid-beta aggregation, relevant for Alzheimer's disease research. Certain compounds showed concentration-dependent inhibition of aggregation, indicating a promising avenue for therapeutic development .

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